

Application Notes & Protocols: Pyrazole Carbothioamide Derivatives in Antimicrobial and Antifungal Research

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Compound of Interest

Compound Name: 3,5-Dimethyl-1*H*-pyrazole-1-carbothioamide

Cat. No.: B074793

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Audience: Researchers, scientists, and drug development professionals.

These notes provide a summary of the biological activities, key experimental protocols, and structure-activity relationships for pyrazole carbothioamide derivatives, a class of heterocyclic compounds showing significant promise as antimicrobial and antifungal agents.^{[1][2]} The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel chemical scaffolds, and pyrazoles have emerged as a valuable pharmacophore in this effort.^{[1][3][4]}

Quantitative Biological Activity Data

The antimicrobial and antifungal efficacy of pyrazole carbothioamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.^{[1][5]} The data below, compiled from various studies, showcases the activity of representative compounds against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Pyrazole Carbothioamide Derivatives (MIC in μ g/mL)

Compound ID	Derivative Description	S. aureus	E. coli	B. subtilis	Reference
5a	3-(4-(dimethylamino)phenyl)-5-phenyl	15	15	20	[4]
5b	3-(4-fluorophenyl)-5-(4-(dimethylamino)phenyl)	15	15	25	[4]
5c	3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)	10	10	15	[4]
21a	4-(2-(p-tolyl)hydrazinoylidene)-pyrazole-1-carbothiohydrazide	62.5	125	62.5	[1]
Ciprofloxacin	Standard Antibiotic	20	20	30	[4]
Chloramphenicol	Standard Antibiotic	125	250	125	[1]

Note: Lower MIC values indicate higher potency.

Table 2: Antifungal Activity of Pyrazole Carbothioamide Derivatives (MIC in μ g/mL)

Compound ID	Derivative Description	A. niger	A. flavus	C. albicans	Other Fungi	Reference
A7	Pyrazolone carbothioamide derivative	-	-	-	C. glabrata (0.00012), C. neoformans (0.00012)	[3]
5b	3-(4-fluorophenyl)-5-(4-(dimethylaminophenoxy)phenyl)	20	25	60	-	[4]
5c	3-(4-chlorophenyl)-5-(4-(dimethylaminophenoxy)phenyl)	15	20	65	-	[4]
21a	4-(2-(p-tolyl)hydrazinylidene)-1-pyrazole-1-carbothiohydrazide	2.9	-	7.8	-	[1]
Nystatin	Standard Antifungal	25	25	20	-	[4]
Clotrimazole	Standard Antifungal	7.8	-	7.8	-	[1]

Note: The exceptionally low MIC values for compound A7 highlight its potent and specific antifungal activity.[3]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis and evaluation of pyrazole carbothioamide derivatives.

Protocol 2.1: General Synthesis of Pyrazole Carbothioamide Derivatives

This two-step process involves the initial synthesis of a chalcone intermediate, followed by a cyclocondensation reaction with thiosemicarbazide.[4][6][7][8]

Step 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)

- Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in a suitable solvent such as ethanol or methanol.[4][7]
- Add a catalytic amount of a base (e.g., 40% potassium hydroxide or sodium hydroxide solution) to the mixture.[4][7]
- Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4][6]
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone product.[4]
- Filter the solid, wash with cold water and dilute HCl, and then dry.[4]
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.[7]

Step 2: Synthesis of Pyrazole Carbothioamides (Cyclocondensation)

- Reflux a mixture of the synthesized chalcone (1 mmol) and thiosemicarbazide or its hydrochloride salt (1 mmol) in a solvent like glacial acetic acid or ethanol.[6][8] An acid or base catalyst may be employed.[8][9]

- Heat the mixture under reflux for 4-8 hours. Monitor the reaction via TLC.[6][8]
- After completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into ice water to precipitate the final pyrazole carbothioamide derivative.
- Filter, wash the solid with water, and dry.
- Purify the crude product by recrystallization from a solvent such as ethanol to yield the final compound.
- Confirm the structure of the synthesized compound using spectroscopic methods like FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][10]

Protocol 2.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds and is based on standardized methods.[5][11][12][13]

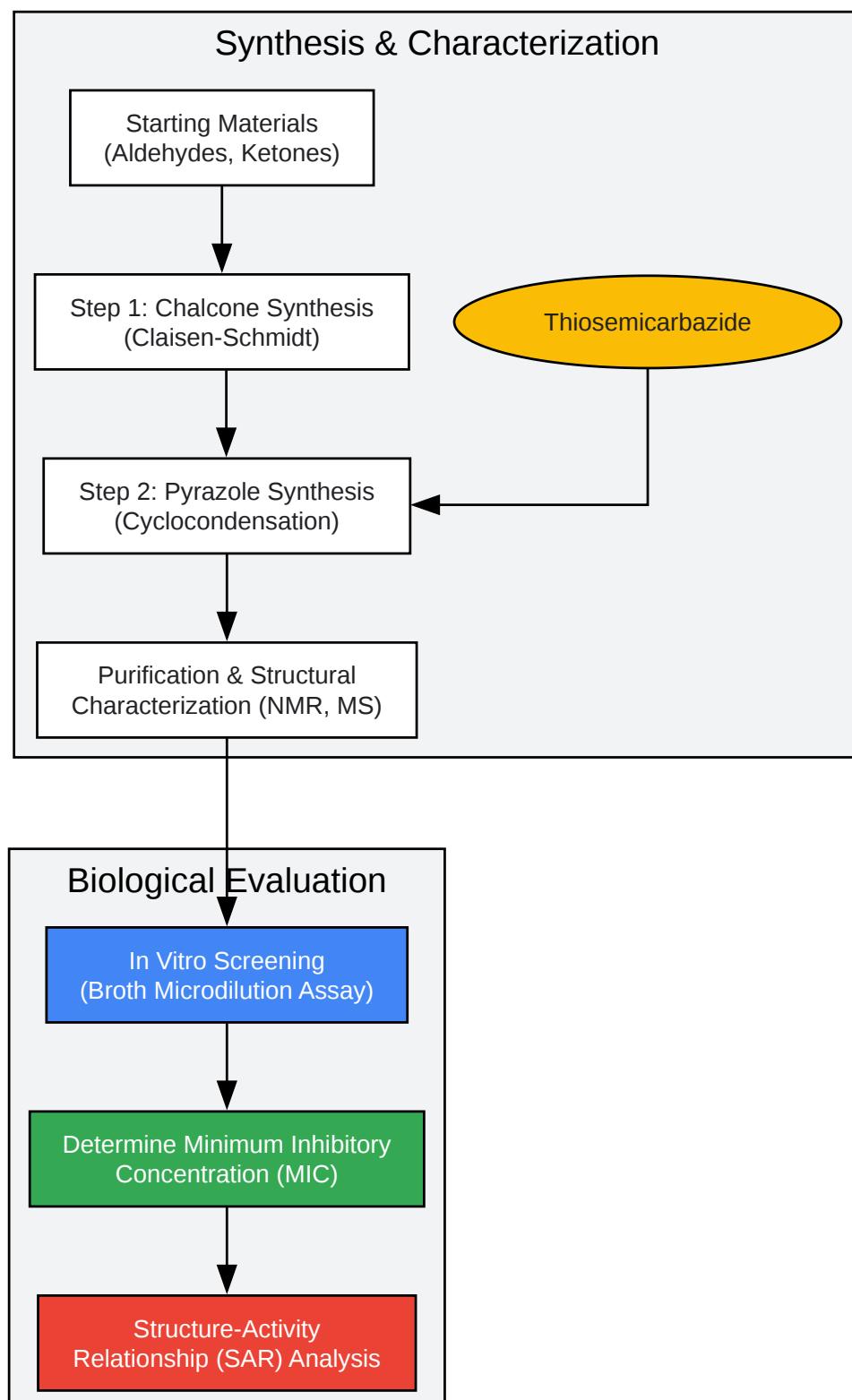
- Preparation of Media and Plates: Fill the wells of a 96-well microtiter plate with a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13][14]
- Compound Preparation: Dissolve the synthesized pyrazole carbothioamide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial Dilution: Perform a two-fold serial dilution of the compound stock solution directly in the microtiter plate to achieve a range of decreasing concentrations. The final volume in each well is typically 50-100 μ L.[13]
- Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^8$ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5×10^5 CFU/mL in each well after inoculation.[11]

- Inoculation: Add the prepared microbial inoculum to each well containing the test compound. Include positive controls (microbes in broth, no compound) and negative controls (broth only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (16-24 hours for bacteria, 24-48 hours for fungi).[12]
- MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest compound concentration that shows no visible turbidity or growth.[12][13]

Visualized Workflows and Relationships

General Experimental Workflow

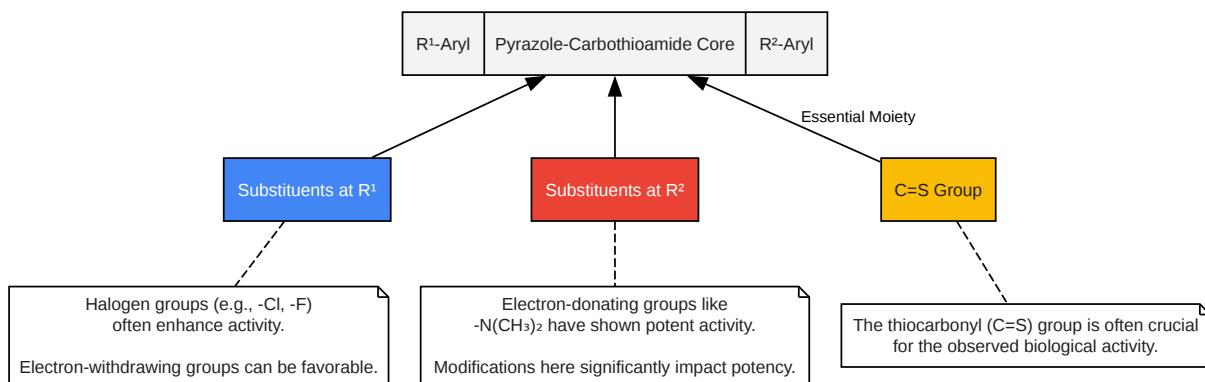
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel pyrazole carbothioamide derivatives.

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General workflow for synthesis and antimicrobial screening.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies reveal how chemical modifications to the pyrazole carbothioamide scaffold influence biological activity. The nature and position of substituents on the aromatic rings are critical.[15]

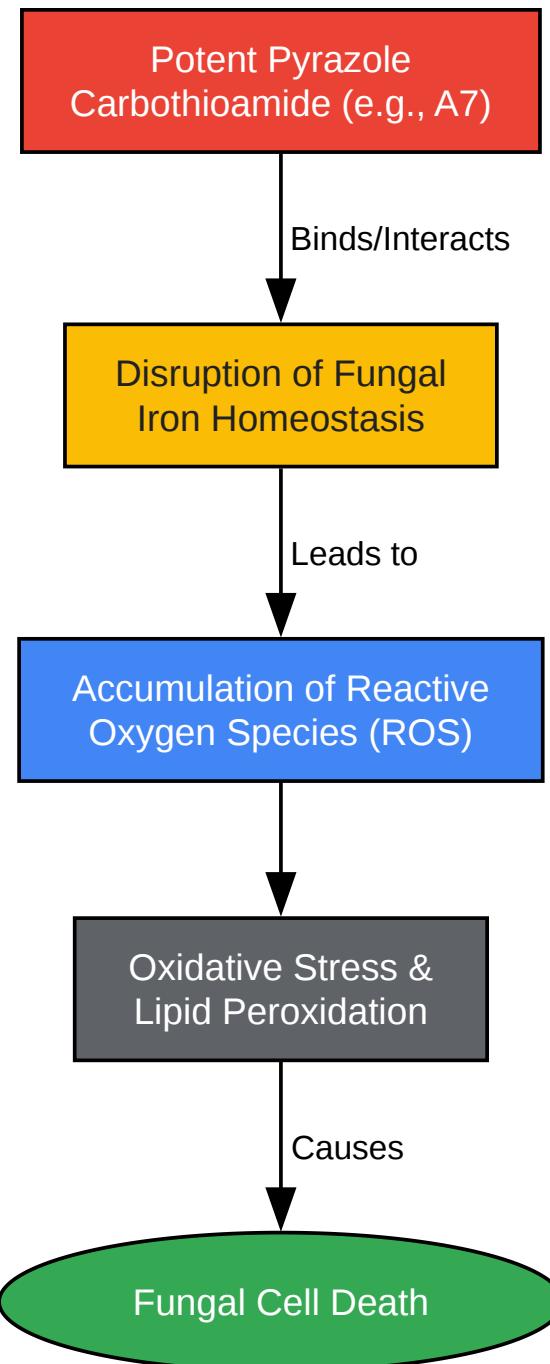


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Key structure-activity relationships for pyrazole carbothioamides.

Proposed Antifungal Mechanism of Action

While the exact mechanism can vary, some potent pyrazolone carbothioamide derivatives have been shown to act by disrupting fungal homeostasis.[3] Other related pyrazole derivatives are known inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration.[16] [17]

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Antifungal mechanism for select pyrazolone carbothioamides.^[3]

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